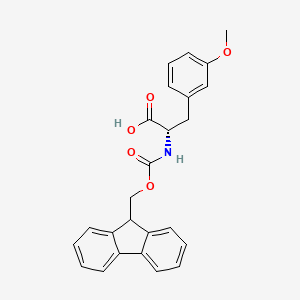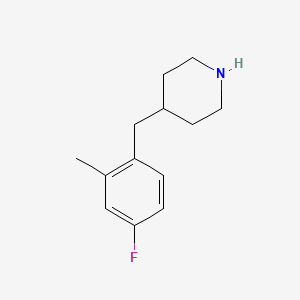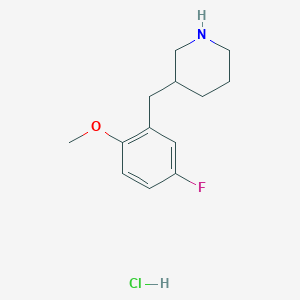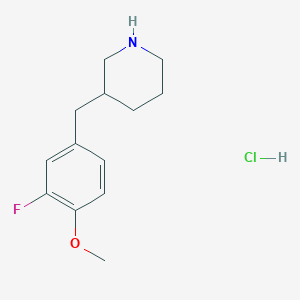
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C25H23NO5 . It has a molecular weight of 417.45 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid .
Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is a P-gp substrate, and is an inhibitor of several cytochrome P450 enzymes including CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 3.18 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Homologation of Amino Acids
The Fmoc group is instrumental in the synthesis of N-Fmoc-protected β-amino acids, showcasing the application of the Arndt-Eistert homologation protocol. This method allows for the efficient and enantiomerically pure preparation of β-amino acids, which are critical for peptide synthesis and drug discovery (Ellmerer-Müller et al., 1998).
Solid Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis, the Fmoc group serves as a protective group that can be selectively removed. This enables the stepwise construction of peptides on a solid support, a technique that has revolutionized the field of peptide synthesis (Funakoshi et al., 1988).
Preparation of β2-Homoamino Acids
The development of N-Fmoc-protected β2-homoamino acids illustrates the compound's role in expanding the diversity of amino acids available for peptide and protein engineering, highlighting its utility in generating novel peptide structures with enhanced biological activity (Šebesta & Seebach, 2003).
Enzyme-Activated Surfactants
Research into enzyme-activated surfactants for carbon nanotube dispersion utilizes Fmoc-protected amino acids to create on-demand aqueous nanotube dispersions, demonstrating the compound's versatility beyond peptide synthesis and into material science applications (Cousins et al., 2009).
Self-Assembled Structures
Fmoc-modified amino acids have been studied for their self-assembling properties, forming diverse morphologies like fibers and flower-like structures. These findings open avenues for designing novel materials with specific functionalities, underscoring the compound's potential in nanotechnology and material science (Gour et al., 2021).
Bioimaging and Photophysics
The compound's derivatives have been explored for their photophysical properties and applications in bioimaging, illustrating its utility in developing fluorescent probes for biological research (Morales et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-3-Methoxy-L-Phenylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid or FMOC-L-3-METHOXYPHENYLALANINE, is a derivative of the amino acid phenylalanine It’s known that fmoc-protected amino acids like fmoc-3-methoxy-l-phenylalanine are frequently used in peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-3-Methoxy-L-Phenylalanine acts as a protecting group for the amino group of the amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial step in peptide synthesis .
Biochemical Pathways
It’s known that fmoc-protected amino acids play a crucial role in the synthesis of peptides, which are involved in various biochemical pathways .
Result of Action
Fmoc-3-Methoxy-L-Phenylalanine plays a crucial role in the formation of peptides through peptide synthesis . The resulting peptides can have various biological effects depending on their sequence and structure. For instance, Fmoc-protected dipeptides have been found to self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .
Action Environment
The action of Fmoc-3-Methoxy-L-Phenylalanine is influenced by various environmental factors. For instance, the pH and buffer ions play a key role in the self-assembly of Fmoc-protected dipeptides to form hydrogels . Moreover, physical and thermal stimuli can be used to solubilize Fmoc-protected amino acids above the critical concentration to induce gel formation .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQVAWYVGALAQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589227 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | |
CAS RN |
206060-40-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)









